[(R)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
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Overview
Description
[®-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with an isopropyl-methyl-amino group and an acetic acid moiety, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Isopropyl-Methyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with isopropyl and methyl groups. This can be achieved using reagents like isopropyl bromide and methyl iodide in the presence of a strong base such as sodium hydride.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of [®-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [®-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and acyl chlorides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [®-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicine, [®-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting neurological disorders, given its structural similarity to neurotransmitter analogs.
Industry
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for producing high-value products with specific functional attributes.
Mechanism of Action
The mechanism of action of [®-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The isopropyl-methyl-amino group can form hydrogen bonds and hydrophobic interactions with active sites, while the acetic acid moiety can participate in ionic interactions. These interactions modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[®-3-(Isopropyl-amino)-pyrrolidin-1-yl]-acetic acid: Lacks the methyl group, which may affect its binding affinity and specificity.
[®-3-(Methyl-amino)-pyrrolidin-1-yl]-acetic acid: Lacks the isopropyl group, potentially altering its hydrophobic interactions.
[®-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-propionic acid: Has a propionic acid moiety instead of acetic acid, which may influence its reactivity and biological activity.
Uniqueness
[®-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid stands out due to its specific combination of functional groups, which confer unique reactivity and biological properties. Its chiral nature and the presence of both isopropyl and methyl groups enhance its potential as a versatile building block in synthetic chemistry and a valuable probe in biological research.
Properties
IUPAC Name |
2-[(3R)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)11(3)9-4-5-12(6-9)7-10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOZPULJWOAZBI-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCN(C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)[C@@H]1CCN(C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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